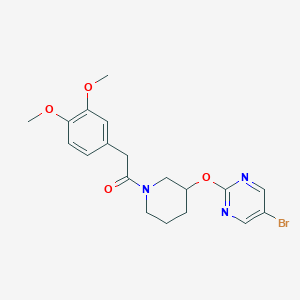

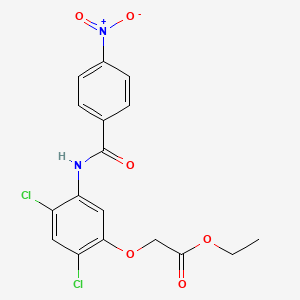

![molecular formula C14H12ClN3O5S B2955711 Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-5-chlorothiazole-4-carboxylate CAS No. 1203162-85-9](/img/structure/B2955711.png)

Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-5-chlorothiazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Singlet Oxygen Activation

A study explores the photophysical properties of similar compounds to Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-5-chlorothiazole-4-carboxylate, demonstrating their potential as singlet-oxygen sensitizers. This property is crucial for applications in photodynamic therapy, a treatment method that utilizes light-activated compounds to produce singlet oxygen, which in turn can selectively target and destroy cancer cells or pathogens (Amati et al., 2010).

Biological Activity Against Agricultural Pests

Another study reports on the synthesis of thieno[2,3-d]pyrimidines, which show significant inhibitory activities against agricultural pests. This suggests the potential agricultural applications of this compound and related compounds as herbicides or pesticides to protect crops from pests like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) (Wang et al., 2010).

Antimicrobial and Docking Studies

Research on derivatives of similar structures has been conducted to evaluate their antimicrobial activities. This includes studying the interaction between these compounds and microbial enzymes or receptors through docking studies, providing insights into their mechanism of action. Such studies are foundational for developing new antimicrobial agents to combat resistant strains of bacteria and other pathogens (Spoorthy et al., 2021).

Antiinflammatory Properties

Compounds within this chemical family have been evaluated for their antiinflammatory, analgesic, and antipyretic activities. This research suggests potential pharmaceutical applications for this compound in developing new treatments for inflammation-related disorders (Abignente et al., 1983).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown anticancer activity against various cancer cell lines . The targets for these compounds are often proteins involved in cell cycle regulation and apoptosis .

Mode of Action

Similar compounds have been shown to interact with their targets, causing changes such as cell cycle arrest and induction of apoptosis . This is often achieved through the modulation of protein function, leading to alterations in cellular processes .

Biochemical Pathways

It can be inferred from similar compounds that the pathways involved are likely related to cell cycle regulation and apoptosis . These pathways play crucial roles in cell proliferation and survival, and their disruption can lead to cell death .

Result of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This results in the inhibition of cell proliferation and the induction of cell death .

Eigenschaften

IUPAC Name |

ethyl 2-(1,3-benzodioxol-5-ylcarbamoylamino)-5-chloro-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O5S/c1-2-21-12(19)10-11(15)24-14(17-10)18-13(20)16-7-3-4-8-9(5-7)23-6-22-8/h3-5H,2,6H2,1H3,(H2,16,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBWKKOBOTYMQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)NC(=O)NC2=CC3=C(C=C2)OCO3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-2-methyl-3-[[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2955629.png)

![6-Cyclopentyl-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2955633.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2955639.png)

![N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2955646.png)

![(E)-N-(1,3-benzodioxol-5-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2955650.png)